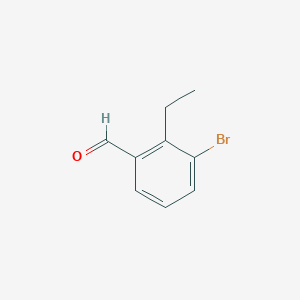3-Bromo-2-ethylbenzaldehyde
CAS No.: 1258440-77-5
Cat. No.: VC8224329
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1258440-77-5 |
|---|---|
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | 3-bromo-2-ethylbenzaldehyde |
| Standard InChI | InChI=1S/C9H9BrO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 |
| Standard InChI Key | JGEMVIXTIJUDTF-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC=C1Br)C=O |
| Canonical SMILES | CCC1=C(C=CC=C1Br)C=O |
Introduction
3-Bromo-2-ethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthesis
The synthesis of 3-bromo-2-ethylbenzaldehyde typically involves the bromination of 2-ethylbenzaldehyde. The reaction can be facilitated by using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to ensure selective bromination at the desired position. The reaction conditions usually involve maintaining a controlled temperature to optimize yield and selectivity.
Chemical Reactions
3-Bromo-2-ethylbenzaldehyde can undergo various chemical reactions:
-
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
-
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
-
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Applications
This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it suitable for specific synthetic applications and research studies that require precise molecular configurations.
Biological Activity
While specific biological activities of 3-bromo-2-ethylbenzaldehyde are not widely documented, compounds with similar structures are often studied for their antimicrobial and anticancer properties. Further research is needed to explore its potential biological activities.
Safety and Handling
3-Bromo-2-ethylbenzaldehyde is classified as a hazardous substance with hazard statements including H315, H319, and H335, indicating it can cause skin and eye irritation and respiratory tract irritation . Precautionary statements include P261, P305+P351+P338, emphasizing the need for protective measures during handling .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statement | Protective measures during handling. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume